Cas no 2000175-42-6 (2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a cyclopropyl moiety that enhances conformational rigidity. The methoxy substitution at the β-position introduces steric and electronic effects, influencing peptide backbone properties. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and efficient Fmoc deprotection. Its design facilitates the incorporation of constrained, non-natural amino acids into peptides, enabling tailored modifications for research in medicinal chemistry and bioconjugation.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid structure
2000175-42-6 structure
Product Name:2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid
CAS No:2000175-42-6
MF:C23H25NO5
MW:395.448306798935
CID:6231891
PubChem ID:132346560
Update Time:2025-10-29

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
    • AKOS033931234
    • CS-0530843
    • Z2379872292
    • EN300-650973
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid
    • 2000175-42-6
    • 4-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
    • Inchi: 1S/C23H25NO5/c1-28-21(14-10-11-14)12-20(22(25)26)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,24,27)(H,25,26)
    • InChI Key: ORNJJNYXYQHEIC-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1

Computed Properties

  • Exact Mass: 395.17327290g/mol
  • Monoisotopic Mass: 395.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 84.9Ų

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid Pricemore >>

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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid Related Literature

Additional information on 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid

Compound 2000175-42-6: A Comprehensive Overview

The compound with CAS No. 2000175-42-6, named 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropyl substituent, and a methoxybutanoic acid backbone. These features make it a versatile building block for various applications in drug discovery and advanced material development.

Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of bioactive molecules. The Fmoc group, a well-known protecting group in peptide synthesis, provides excellent stability during reaction sequences while enabling precise control over reactivity. The presence of the cyclopropyl ring introduces unique strain and electronic properties, which can enhance the compound's interactions with biological targets. Furthermore, the methoxybutanoic acid moiety contributes to solubility and bioavailability, making this compound an attractive candidate for pharmacological applications.

One of the most promising areas of research involving this compound is its role in the development of small molecule inhibitors targeting specific enzymes or receptors. By leveraging its structural flexibility and functional groups, chemists have successfully incorporated this compound into libraries for high-throughput screening (HTS). Recent findings from HTS campaigns have identified derivatives of this compound that exhibit potent inhibitory activity against kinases involved in cancer progression.

In addition to its biological applications, this compound has also found utility in materials science. The combination of its rigid fluorenyl core and reactive functional groups makes it an ideal candidate for constructing advanced polymers and nanoparticles. For instance, researchers have utilized this compound as a monomer in the synthesis of stimuli-responsive polymers that exhibit reversible changes in properties under external stimuli such as temperature or pH.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the installation of the Fmoc group via nucleophilic substitution and the subsequent coupling reactions to introduce the cyclopropyl and methoxybutanoic acid moieties. Recent advancements in catalytic methods have significantly streamlined these processes, reducing production costs and improving scalability.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under aerobic conditions, it undergoes gradual degradation via microbial action, minimizing its persistence in natural systems. This property aligns with current sustainability trends in chemical manufacturing, where reducing environmental footprint is a priority.

In conclusion, CAS No. 2000175-42-6 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing both therapeutic development and materials innovation. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future scientific breakthroughs.

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